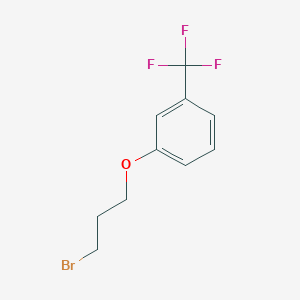
1-(3-Bromopropoxy)-3-(trifluoromethyl)benzene
Descripción general
Descripción
1-(3-Bromopropoxy)-3-(trifluoromethyl)benzene, also known as 1-(3-bromopropoxy)-3,3,3-trifluorotoluene, is a monofluorinated aromatic compound containing two bromine atoms and one trifluoromethyl group. It is a colorless to pale yellow liquid with a low boiling point and a low vapor pressure. This compound has been studied extensively for its potential applications in various scientific fields, such as synthesis, medicinal chemistry, and materials science.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Versatile Starting Material for Organometallic Synthesis : This compound serves as a starting material for synthetically useful reactions involving phenylmagnesium, -lithium, and -copper intermediates, contributing to the field of organometallic chemistry (Porwisiak & Schlosser, 1996).
Role in Metalation Reactions : The compound has been shown to undergo deprotonation adjacent to its halogen substituent when treated with alkyllithiums, highlighting its utility in site-selective metalation reactions (Mongin et al., 1996).
Diels-Alder Components for Functionalized Benzene and Pyridine Synthesis : It plays a role in the synthesis of functionalized (trifluoromethyl)benzenes and -pyridines, demonstrating its importance in the preparation of complex organic molecules (Volle & Schlosser, 2002).
Material Science Applications
Synthesis of Fluorine-Containing Polymers : This compound contributes to the synthesis of highly fluorinated polymers, which are known for their low dielectric properties, hydrophobicity, and thermal stability, making them useful in various industrial applications (Fitch et al., 2003).
End-quenching of Polyisobutylene with Alkoxybenzenes : In polymer chemistry, it is used for the end-quenching of polyisobutylene, demonstrating its utility in modifying polymer chain properties (Yang & Storey, 2015).
Chemical Synthesis and Functionalization
Electrophilic Trifluoromethylation : It has been used in the direct electrophilic trifluoromethylation of aromatic and heteroaromatic compounds, showing its versatility in introducing trifluoromethyl groups into various organic substrates (Mejía & Togni, 2012).
Synthesis of 3-((Trifluoromethyl)thio) Compounds : Demonstrating its utility in synthesizing benzofurans and benzothiophenes, this compound contributes to the preparation of important intermediates in organic synthesis (Sheng et al., 2014).
Propiedades
IUPAC Name |
1-(3-bromopropoxy)-3-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrF3O/c11-5-2-6-15-9-4-1-3-8(7-9)10(12,13)14/h1,3-4,7H,2,5-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJXNDTUEYXZHEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCCCBr)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrF3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromopropoxy)-3-(trifluoromethyl)benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



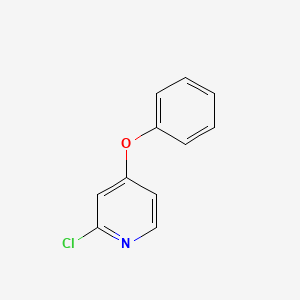


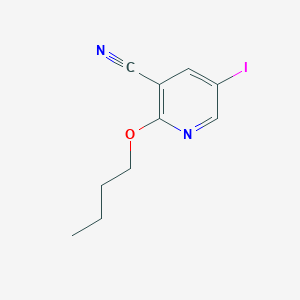
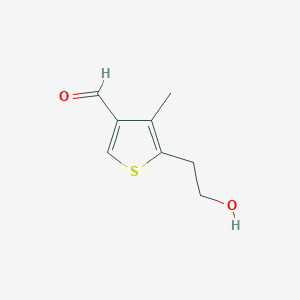

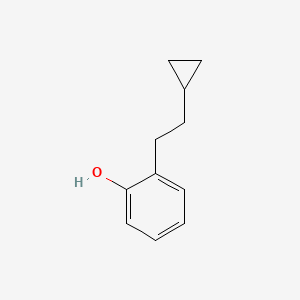
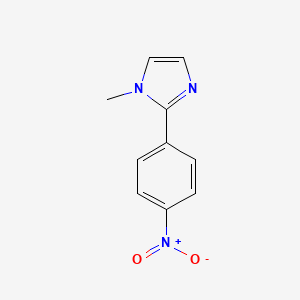
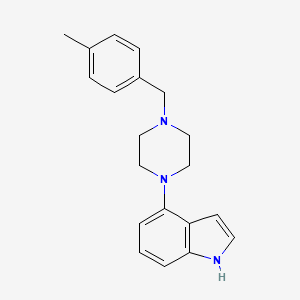
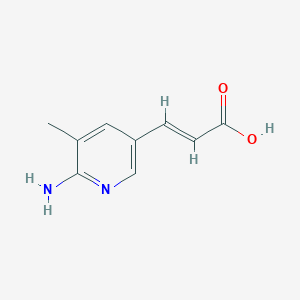

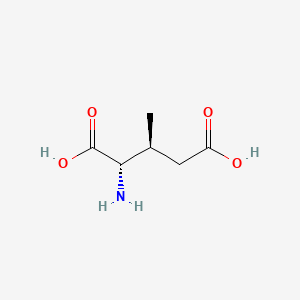
![1-Benzo[1,3]dioxol-5-yl-cyclopropanecarbaldehyde](/img/structure/B3260839.png)
